4-bromo-1-ethyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-1H-pyrazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-1-ethyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-1H-pyrazole-3-carboxamide is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in the ring
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with 4-bromo-1-ethyl-1H-pyrazole-3-carboxamide as the starting material.
Reaction Steps: The compound is then reacted with 5-methyl-1,3,4-thiadiazol-2-ylamine under specific conditions, such as heating in a suitable solvent like ethanol or dimethylformamide (DMF).
Catalysts: Catalysts such as hydrochloric acid or other acid catalysts may be used to facilitate the reaction.
Purification: The final product is purified using techniques like recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using reactors designed for high-temperature and high-pressure conditions. Continuous flow chemistry and automated systems can be employed to ensure consistency and efficiency in the production process.
Types of Reactions:
Oxidation: The bromo group in the compound can undergo oxidation reactions to form bromine-containing derivatives.
Reduction: Reduction reactions can be performed to convert the bromo group to a hydrogen atom, resulting in different derivatives.
Substitution: The ethyl group and the thiadiazole moiety can undergo substitution reactions with various nucleophiles and electrophiles.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used under acidic or neutral conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles like amines or alcohols and electrophiles like alkyl halides can be used in substitution reactions.
Major Products Formed:
Oxidation Products: Bromine-containing derivatives such as bromates or hypobromites.
Reduction Products: Hydrogenated derivatives with reduced bromo groups.
Substitution Products: Various substituted pyrazoles and thiadiazoles depending on the nucleophile or electrophile used.
Scientific Research Applications
This compound has shown potential in various scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound has been studied for its biological activity, including antimicrobial, antifungal, and anticancer properties.
Medicine: It has potential therapeutic applications, particularly in the development of new drugs targeting various diseases.
Industry: The compound can be used in the production of agrochemicals, pharmaceuticals, and other industrial chemicals.
Mechanism of Action
The mechanism by which 4-bromo-1-ethyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-1H-pyrazole-3-carboxamide exerts its effects involves interactions with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins in biological systems.
Pathways: It may modulate biochemical pathways related to cell growth, apoptosis, or immune responses, depending on its specific biological activity.
Comparison with Similar Compounds
4-Bromo-1-ethyl-1H-pyrazole-3-carboxamide: Lacks the thiadiazole moiety.
5-Methyl-1,3,4-thiadiazol-2-ylamine: Lacks the pyrazole and bromo groups.
Other Pyrazole Derivatives: Various pyrazole derivatives with different substituents.
Uniqueness: The presence of both the bromo group and the thiadiazole moiety in this compound makes it unique compared to other pyrazole derivatives. This combination of functional groups contributes to its distinct chemical and biological properties.
Properties
IUPAC Name |
4-bromo-1-ethyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)pyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrN5OS/c1-3-15-4-6(10)7(14-15)8(16)11-9-13-12-5(2)17-9/h4H,3H2,1-2H3,(H,11,13,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZEKOQHAARMYEQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C(=O)NC2=NN=C(S2)C)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrN5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.